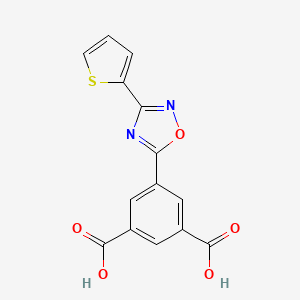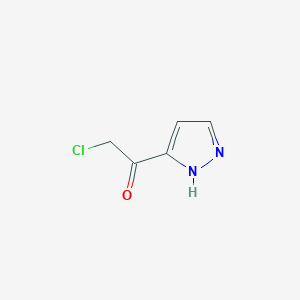
2-Chloro-1-(1H-pyrazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone typically involves the reaction of 3-pyrazolecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or carboxylic acids.
Reduction: Formation of pyrazole alcohols.
科学的研究の応用
2-Chloro-1-(1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes, contributing to advancements in agriculture and material science.
作用機序
The mechanism of action of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
類似化合物との比較
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Bromo-1-(1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom, leading to variations in chemical behavior.
1-(1H-Pyrazol-3-yl)propanone: Longer carbon chain, affecting its physical and chemical properties.
Uniqueness: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
2-chloro-1-(1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3H2,(H,7,8) |
InChIキー |
GCKBWDKTZSCAAE-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)

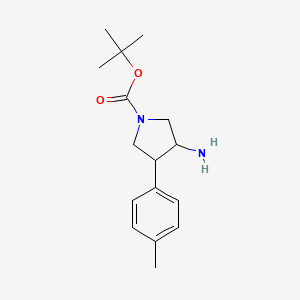
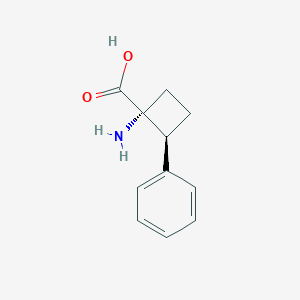
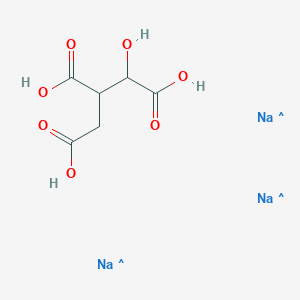
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
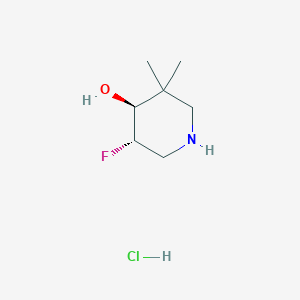
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
